N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22F2N4O2S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transfer Hydrogenation Catalysts
Sulfonamide derivatives have been studied for their role as pre-catalysts in the base-free transfer hydrogenation of ketones. Research by Ruff, Kirby, Chan, and O'Connor (2016) on Cp*Ir(pyridinesulfonamide)Cl complexes demonstrated their efficiency in catalyzing transfer hydrogenation of various substrates without the need for dried and degassed substrates or basic additives. This indicates potential applications of sulfonamide derivatives in green chemistry and catalysis, providing an environmentally friendly alternative to traditional catalysts (Ruff et al., 2016).
Antimicrobial and Anticancer Agents
Sulfonamide compounds have shown promise as antimicrobial and anticancer agents. Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds displayed potential therapeutic effects, with some showing significant activity against human tumor cell lines and HCV NS5B RdRp activity, highlighting their potential in developing new treatments for inflammation, cancer, and hepatitis C (Küçükgüzel et al., 2013).
Kinase Inhibitors
N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been identified as highly selective inhibitors of the ZAK kinase, a protein involved in various cellular processes including inflammation and cancer. Chang et al. (2017) discovered that these sulfonamide derivatives could inhibit ZAK kinase activity, demonstrating therapeutic potential in treating conditions related to ZAK-mediated pathways, such as cardiac hypertrophy (Chang et al., 2017).
Antibacterial and Antifungal Applications
Chandak et al. (2013) explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. Their research demonstrated the efficacy of these compounds against various bacterial and fungal pathogens, suggesting their use in developing new antimicrobial agents to combat infectious diseases (Chandak et al., 2013).
Anti-Breast Cancer Evaluation
Sulfonamide derivatives have also been evaluated for their anti-breast cancer activity. Ghorab, El-Gazzar, and Alsaid (2014) prepared a series of N-(guanidinyl)benzenesulfonamides and tested them against the human tumor breast cell line MCF7. These studies suggest the potential of sulfonamide derivatives in developing new anticancer therapies, particularly for breast cancer (Ghorab et al., 2014).
properties
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2S/c22-18-6-3-7-19(23)21(18)30(28,29)27(17-4-1-2-5-17)15-14-26-13-10-20(25-26)16-8-11-24-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAWFDBVTZYWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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